

A Comparative Guide to Commercial Hippocalcin ELISA Kits

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Compound of Interest

Compound Name: *hippocalcin*

Cat. No.: *B1178934*

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For researchers, scientists, and drug development professionals investigating the role of **Hippocalcin** in neurological processes, selecting the right quantification tool is paramount. This guide provides an objective comparison of commercially available **Hippocalcin** Enzyme-Linked Immunosorbent Assay (ELISA) kits, focusing on their performance characteristics. The information presented is based on publicly available data from various manufacturers.

Performance Comparison of Hippocalcin ELISA Kits

The following table summarizes the key quantitative performance metrics of several commercially available **Hippocalcin** ELISA kits. It is important to note that direct comparison can be challenging as manufacturers may use different validation methods and reagents. Researchers are encouraged to consult the product-specific datasheets for the most detailed and up-to-date information.

Manufa cturer	Catalog Number	Species Reactivi ty	Detectio n Range	Sensitiv ity	Intra- Assay CV	Inter- Assay CV	Sample Types
Antibodie s- online.co m	ABIN695 6414	Human	0.312 - 20 ng/mL	0.156 ng/mL	< 10 %	< 12 %	Serum, Plasma, Tissue Homoge nates
MyBioSo urce	MBS763 362	Human	0.156 - 10 ng/mL	0.094 ng/mL	< 15 %	< 15 %	Serum, Plasma, Other Biological Fluids
Abbexa	abx2520 33	Human	15.6 - 1000 pg/mL	< 9.375 pg/mL	Not specified	Not specified	Serum, Plasma
EIAab	E0923h	Human	0.156 - 10 ng/mL	0.078 ng/mL	Not specified	Not specified	Serum, Plasma, Tissue Homoge nates
Amsbio	AMS.E01 N0527	Human	Not specified	Not specified	Not specified	Not specified	Serum, Plasma, Other Biological Fluids

Note: "Not specified" indicates that the information was not readily available on the product datasheets at the time of this review.

Experimental Methodologies

The ELISA kits featured in this guide are based on the sandwich ELISA principle. A generalized experimental protocol for this method is provided below. However, it is crucial to follow the

specific instructions provided with each kit, as incubation times, reagent concentrations, and washing steps may vary.

General Sandwich ELISA Protocol

- Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for **Hippocalcin**.
- Sample and Standard Incubation: Standards with known **Hippocalcin** concentrations and unknown samples are added to the wells. During this incubation, **Hippocalcin** present in the sample binds to the capture antibody.
- Washing: The wells are washed to remove any unbound substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Detection Antibody Incubation: A biotin-conjugated detection antibody, which recognizes a different epitope on the **Hippocalcin** molecule, is added to the wells. This antibody binds to the captured **Hippocalcin**, forming a "sandwich".
- Washing: The wells are washed again to remove unbound detection antibody.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Enzyme Conjugate Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotin on the detection antibody.
- Washing: A final wash step removes any unbound enzyme conjugate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the amount of **Hippocalcin** in the sample.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Stopping the Reaction: A stop solution is added to terminate the reaction, which usually results in a color change (e.g., from blue to yellow).
- Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).
- Calculation: The concentration of **Hippocalcin** in the samples is determined by comparing their OD values to the standard curve generated from the standards of known concentrations.

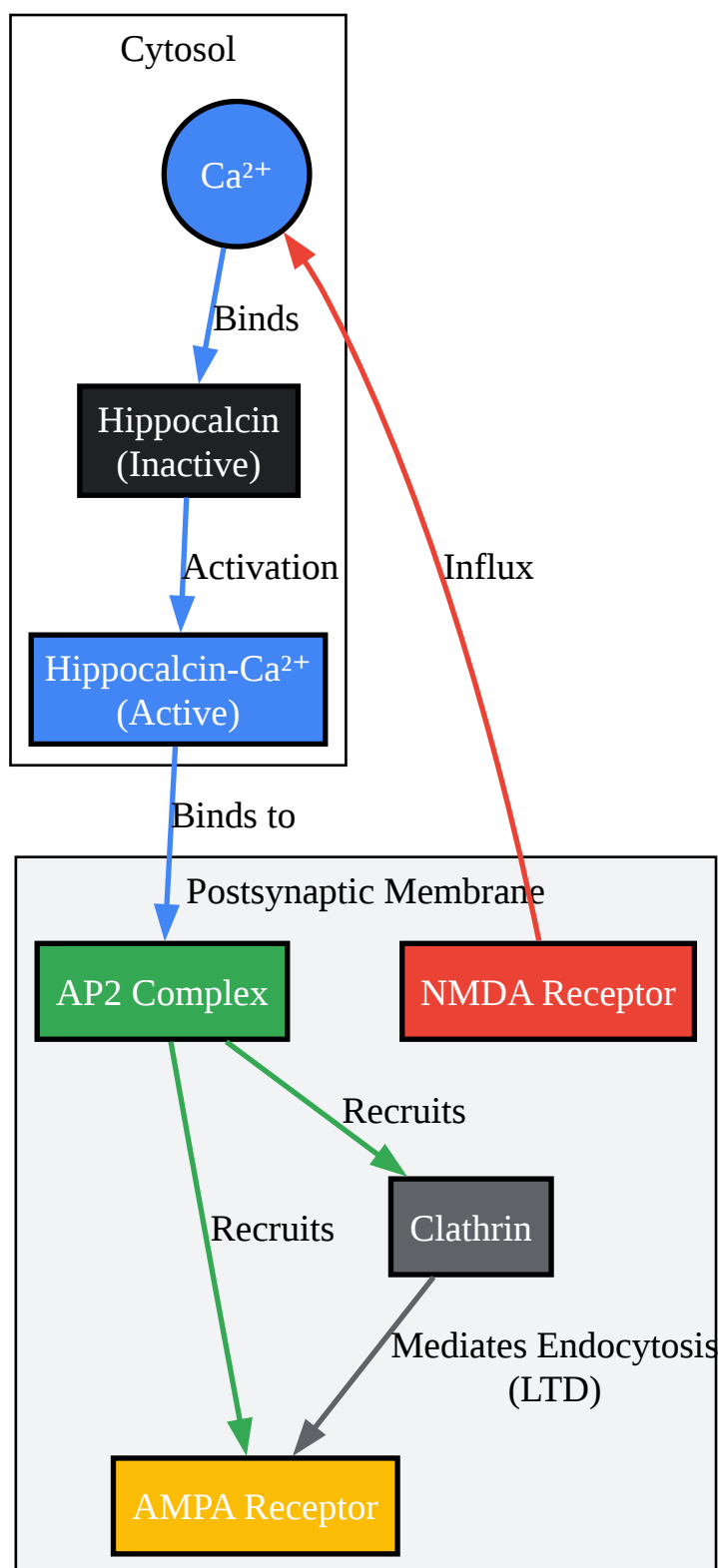
Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of **Hippocalcin**, the following diagrams have been generated using Graphviz.



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Caption: General workflow of a sandwich ELISA experiment.



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Caption: **Hippocalcin**'s role in LTD via AMPA receptor endocytosis.[5][6][7][8]

In this pathway, an influx of calcium ions (Ca^{2+}) through the NMDA receptor activates **Hippocalcin**.^{[5][6]} The activated **Hippocalcin** then binds to the AP2 complex, which in turn recruits clathrin and promotes the endocytosis of AMPA receptors, leading to Long-Term Depression (LTD).^{[5][7][8]}

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